

A Technical Guide to the Physical Properties of Pentaerythritol: Melting Point and Solubility

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This technical guide provides an in-depth analysis of the core physical properties of **pentaerythritol**, focusing on its melting point and solubility in various solvents. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Core Physical Characteristics

Pentaerythritol, with the chemical formula C(CH₂OH)₄, is a white, odorless, crystalline solid.[1] [2][3] It is a polyol, specifically a tetrahydric alcohol, which contributes significantly to its physical properties, particularly its solubility in polar solvents. The technical grade of **pentaerythritol** is often a mixture of mono**pentaerythritol** (around 88%) and di**pentaerythritol** (around 12%).[1]

Melting Point

The melting point of a compound is a critical indicator of its purity. For a pure crystalline solid, the melting point is typically sharp and well-defined. Impurities tend to lower and broaden the melting point range.[4][5] **Pentaerythritol** exhibits a relatively high melting point for an organic compound, and it may sublime at elevated temperatures.[1][6]



Property	Value	Reference
Melting Point	260.5 °C (533.6 K)	[7]
Melting Point	258 °C	[1]
Melting Point	260 °C	[1][3][6]
Melting Point Range	257 °C to 265 °C	[8]

Solubility Profile

The solubility of **pentaerythritol** is heavily influenced by temperature and the nature of the solvent. Its four hydroxyl groups allow for extensive hydrogen bonding, making it soluble in polar solvents like water.

The solubility of **pentaerythritol** in water increases significantly with temperature.

Temperature (°C)	Solubility (g/L)	Reference
0	38.46	[7]
10	47.62	[7]
15	52.60	[7]
20	56.60	[7]
30	74.07	[7]
40	115.0	[7]
60	180.3	[7]
80	285.7	[7]
100	500.0	[7]

Pentaerythritol shows varied solubility in organic solvents. It is generally slowly soluble or slightly soluble in many common organic solvents.[6][7]



Solvent	Temperature (°C)	Solubility	Reference
Tert-Butanol (TBuOH)	60	15 g/L	[7]
Dimethyl Sulfoxide (DMSO)	25	20 g/L	[7]
Methanol	25	7.23 g / 100 g	[6]
Ethanol	25	0.33 g / 100 g	[6]
Butylamine	25	16 g / 100 g	[6]
Dimethyl Sulfoxide (DMSO)	25	16.5 g / 100 g	[6]
Ethanolamine	25	4.5 g / 100 g	[6]
Insoluble in:	-	Carbon Tetrachloride, Ethyl Ether, Benzene, Petroleum Ether, Acetone	[6]
Slightly soluble in:	-	Glycerol, Ethylene Glycol, Formamide	[7]

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standard laboratory protocols for measuring the melting point and solubility of solid compounds like **pentaerythritol**.

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

- Sample Preparation: A small amount of dry, finely powdered **pentaerythritol** is introduced into a capillary tube, which is sealed at one end.[9][10] The tube is tapped gently to pack the sample to a height of 1-2 mm.[4][10]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4][9] This assembly is placed in a heating apparatus,



such as a Thiele tube with heating oil or a digital melting point apparatus.[9]

- Heating and Observation: The apparatus is heated slowly, particularly as the temperature approaches the expected melting point (a rate of approximately 2°C per minute is recommended).[5]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[4]



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Workflow for Melting Point Determination.

This method, also known as the dry residue method, determines solubility by creating a saturated solution at a constant temperature and then measuring the concentration of the solute.[11][12]

- Equilibrium Attainment: An excess amount of solid pentaerythritol is added to a known
 volume or mass of the solvent in a sealed, temperature-controlled vessel. The mixture is
 agitated (e.g., stirred or shaken) for a prolonged period to ensure that equilibrium is reached
 and the solution is saturated.
- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution.[13] This is typically done by filtration, centrifugation, or careful decantation, all while maintaining the constant experimental temperature.[13]
- Sample Analysis: A precise mass or volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.



- Solute Quantification: The solvent is removed from the sample, usually by evaporation at a
 controlled temperature. The mass of the remaining dry solid (the solute) is then measured.
 [12]
- Calculation: The solubility is calculated based on the mass of the dissolved solid and the
 corresponding mass or volume of the solvent used. Results are typically expressed as g/100
 g of solvent or g/L of solvent.



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Workflow for Isothermal Solubility Determination.

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